![molecular formula C10H22Cl2N2O B13521975 1-[(Oxolan-3-yl)methyl]piperidin-4-aminedihydrochloride CAS No. 2839144-06-6](/img/structure/B13521975.png)
1-[(Oxolan-3-yl)methyl]piperidin-4-aminedihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(oxolan-3-yl)methyl]piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C10H20N2O.2HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a piperidine ring substituted with an oxolan-3-ylmethyl group and is commonly used in the synthesis of various pharmaceuticals and chemical intermediates .
Vorbereitungsmethoden
The synthesis of 1-[(oxolan-3-yl)methyl]piperidin-4-amine dihydrochloride involves several steps. One common method includes the reaction of piperidine with oxirane (ethylene oxide) to form the oxolan-3-ylmethyl group. This intermediate is then reacted with piperidin-4-amine under controlled conditions to yield the desired compound. The reaction is typically carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the product .
Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound on an industrial scale .
Analyse Chemischer Reaktionen
1-[(oxolan-3-yl)methyl]piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the piperidine ring, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the oxolan-3-ylmethyl group, converting it to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce hydroxyl derivatives .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 1-[(oxolan-3-yl)methyl]piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
1-[(oxolan-3-yl)methyl]piperidin-4-amine dihydrochloride can be compared with other similar compounds, such as:
N-methyl-1-[(oxolan-3-yl)methyl]piperidin-4-amine dihydrochloride: This compound has a similar structure but includes an additional methyl group on the nitrogen atom.
1-(oxolan-3-yl)piperidin-4-amine dihydrochloride:
The uniqueness of 1-[(oxolan-3-yl)methyl]piperidin-4-amine dihydrochloride lies in its specific structural features, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
2839144-06-6 |
|---|---|
Molekularformel |
C10H22Cl2N2O |
Molekulargewicht |
257.20 g/mol |
IUPAC-Name |
1-(oxolan-3-ylmethyl)piperidin-4-amine;dihydrochloride |
InChI |
InChI=1S/C10H20N2O.2ClH/c11-10-1-4-12(5-2-10)7-9-3-6-13-8-9;;/h9-10H,1-8,11H2;2*1H |
InChI-Schlüssel |
QSZCSALCTYHESS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1N)CC2CCOC2.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


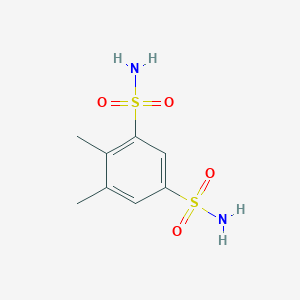

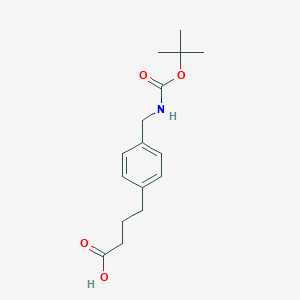
![6-Oxobicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B13521909.png)
![7-({Spiro[3.3]heptan-1-yl}carbamoyl)heptanoicacid](/img/structure/B13521913.png)
![6-Methyl-3-azabicyclo[3.1.1]heptan-6-ol hydrochloride](/img/structure/B13521930.png)
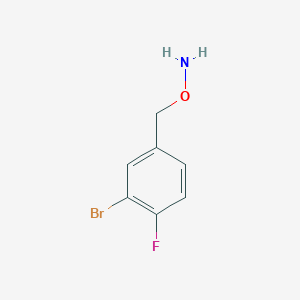
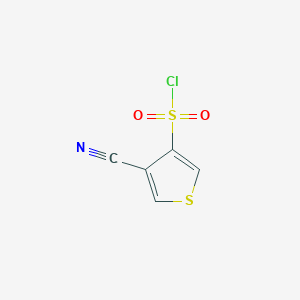

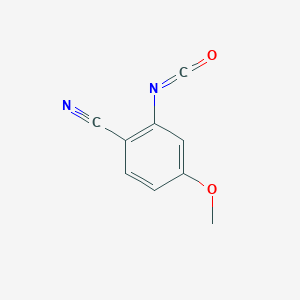

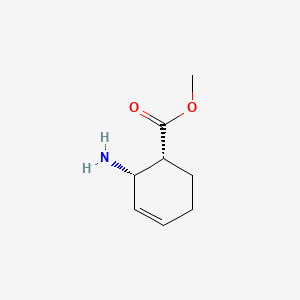
![{5-Phenyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol](/img/structure/B13521979.png)

